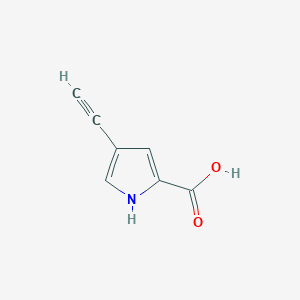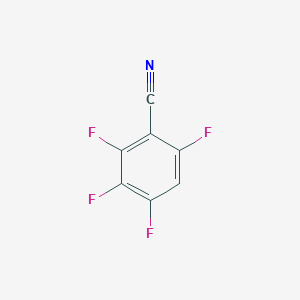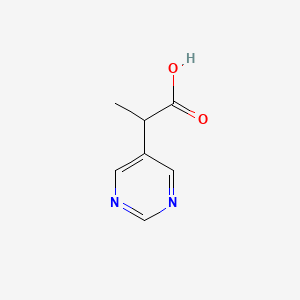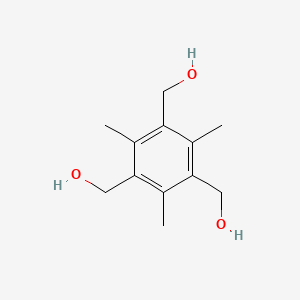
(2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanol
説明
(2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanol is an organic compound with the molecular formula C₁₂H₁₈O₃ It is characterized by a benzene ring substituted with three methyl groups and three hydroxymethyl groups at the 1, 3, and 5 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanol typically involves the reaction of mesitylene (1,3,5-trimethylbenzene) with formaldehyde under acidic or basic conditions. The reaction proceeds through electrophilic aromatic substitution, where the formaldehyde reacts with the methyl groups to form hydroxymethyl groups.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, often employing catalysts to enhance the reaction rate and yield. The process involves careful control of temperature and pH to ensure the selective formation of the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of trimethylbenzene-1,3,5-tricarboxylic acid.
Reduction: Formation of trimethylbenzene.
Substitution: Formation of various substituted benzene derivatives.
科学的研究の応用
(2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
作用機序
The mechanism of action of (2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanol involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The benzene ring provides a stable aromatic core, while the methyl groups enhance its hydrophobic properties.
類似化合物との比較
(2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine: Similar structure but with amine groups instead of hydroxymethyl groups.
(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene)triphosphonic acid: Contains phosphonic acid groups, offering different reactivity and applications.
Uniqueness: (2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanol is unique due to its combination of hydroxymethyl groups and methyl-substituted benzene ring, providing a balance of hydrophilic and hydrophobic properties. This makes it versatile for various chemical reactions and applications.
特性
IUPAC Name |
[3,5-bis(hydroxymethyl)-2,4,6-trimethylphenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-7-10(4-13)8(2)12(6-15)9(3)11(7)5-14/h13-15H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPWWYFQBDXLBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1CO)C)CO)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


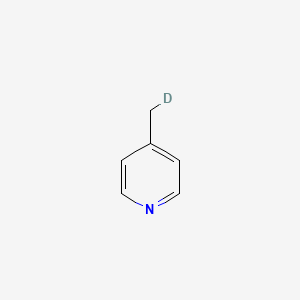

![3-methyl-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B3279276.png)



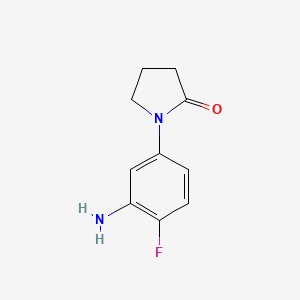


![1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B3279354.png)
